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molecular formula C12H9ClO2 B8661208 1-Naphthalenecarboxylic acid, 4-chloro-, methyl ester CAS No. 16726-68-4

1-Naphthalenecarboxylic acid, 4-chloro-, methyl ester

Cat. No. B8661208
M. Wt: 220.65 g/mol
InChI Key: HHBZFTGXGDEYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05750545

Procedure details

The synthesis method of Example 7-(1) was applied. The compound (1.93g) obtained in (2) above, 1,2-dichloroethane (50 ml), methanol (25 ml) and concentrated sulfuric acid (1.8 ml) were used as reagents to give 1.99 g of a red-brown solid (yield 96%).
[Compound]
Name
compound
Quantity
1.93 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
96%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([OH:14])=[O:13])=[CH:4][CH:3]=1.Cl[CH2:16]CCl.S(=O)(=O)(O)O>CO>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([O:14][CH3:16])=[O:13])=[CH:4][CH:3]=1

Inputs

Step One
Name
compound
Quantity
1.93 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C2=CC=CC=C12)C(=O)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCCl
Step Three
Name
Quantity
1.8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C2=CC=CC=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.99 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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